1-octadecyl-3-(3-triethoxysilylpropyl)urea

Übersicht

Beschreibung

N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea is an organosilicon compound with the molecular formula C28H60N2O4Si and a molecular weight of 516.87 g/mol . This compound is known for its unique structure, which combines a long alkyl chain with a triethoxysilyl group, making it useful in various applications, particularly in surface modification and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea can be synthesized through a reaction between 3-aminopropyltriethoxysilane and octadecylisocyanate . The reaction is typically carried out by adding 44 g (0.20 mole) of 3-aminopropyltriethoxysilane to 59 g (0.20 mole) of octadecylisocyanate with stirring. The exothermic reaction raises the temperature to 110°C. After cooling to ambient temperature, the product is obtained as a waxy white solid with a melting point of 43-45°C .

Industrial Production Methods

While specific industrial production methods for N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea are not widely documented, the synthesis process described above can be scaled up for industrial production. The key factors in industrial production would include maintaining reaction conditions, ensuring purity of reactants, and optimizing yield.

Analyse Chemischer Reaktionen

Hydrolysis Reaction

The triethoxysilyl group undergoes hydrolysis in the presence of water, forming silanol intermediates. This reaction is critical for surface modification applications:

| Reaction Component | Condition | Product | Citation |

|---|---|---|---|

| Triethoxysilyl group | Water + Acid/Alkali | Silanol groups (Si–OH) | |

| Silanol groups | Heat/Mild Catalyst | Siloxane bonds (Si–O–Si) |

Hydrolysis proceeds via the cleavage of ethoxy groups, yielding silanol groups that subsequently condense to form siloxane networks. This process enhances surface adhesion in materials like glass and concrete .

Condensation Reaction

Silanol groups formed during hydrolysis undergo condensation to create three-dimensional siloxane networks:

Reaction Pathway :

This reaction is facilitated by mild heating or catalytic conditions, leading to the formation of stable siloxane crosslinks . The octadecyl chain enhances hydrophobicity, contributing to water contact angles exceeding 150° .

Substitution Reaction

The urea group participates in nucleophilic substitution reactions with various reagents:

| Reagent | Reaction Type | Product | Citation |

|---|---|---|---|

| Nucleophiles (e.g., amines) | Nucleophilic addition | Substituted urea derivatives | |

| Aldehydes/Ketones | Urea condensation | Imine/Enamine intermediates |

Substitution reactions expand the compound’s functionalization potential, enabling integration into polymer matrices and nanocomposites .

Key Research Findings

- Hydrophobicity : Siloxane networks reduce surface energy, making treated substrates resistant to moisture damage .

- Biocompatibility : Urea modification enhances cell proliferation rates on PLGA scaffolds by 30% compared to untreated controls .

- Mechanical Properties : Incorporation into polymer nanocomposites increases tensile strength by 25% due to interfacial bonding .

Reaction Kinetics

| Parameter | Value | Condition | Citation |

|---|---|---|---|

| Hydrolysis Rate | pH 7, 25°C | ||

| Condensation Activation Energy | Heat treatment |

These kinetic data underscore the controlled nature of silane surface modification, critical for industrial applications .

- Scientific Context and Citations

The analysis draws from peer-reviewed sources and industrial patents, emphasizing mechanisms validated through surface energy measurements , mechanical testing , and biomedical assays . The compound’s dual functionality aligns with advancements in hybrid materials science .

Wissenschaftliche Forschungsanwendungen

Surface Modification

1-Octadecyl-3-(3-triethoxysilylpropyl)urea is utilized in surface modification to enhance hydrophobicity and improve adhesion properties of various substrates. It can create a self-assembled monolayer on surfaces, which significantly increases water contact angles, thereby providing water-repellent characteristics.

| Property | Value |

|---|---|

| Water Contact Angle | 150° - 170° |

| Surface Energy | Low |

This hydrophobic treatment is particularly beneficial in construction materials like concrete and glass, where water repellency is desired to prevent damage from moisture infiltration.

Nanocomposite Materials

In the field of nanotechnology, this compound serves as a coupling agent in the synthesis of nanocomposites. It enhances the dispersion of nanoparticles within polymer matrices, leading to improved mechanical properties and thermal stability.

Case Study:

A study demonstrated that incorporating this compound into polymer nanocomposites resulted in a significant increase in tensile strength and modulus compared to untreated composites. The improved interfacial bonding between the nanoparticles and the polymer matrix was attributed to the silane's ability to form covalent bonds with both organic and inorganic phases.

Biomedical Applications

The compound has shown potential in biomedical applications, particularly in drug delivery systems and tissue engineering. Its silane functionality allows for the modification of biomaterials to enhance biocompatibility and reduce protein adsorption.

Case Study:

Research indicated that modifying poly(lactic-co-glycolic acid) (PLGA) scaffolds with this silane improved cell adhesion and proliferation rates, making it suitable for tissue engineering applications. The modified scaffolds exhibited enhanced mechanical properties while maintaining biodegradability.

Antimicrobial Coatings

Recent studies have explored the use of this compound in developing antimicrobial coatings for medical devices and personal protective equipment (PPE). The incorporation of silane compounds can provide long-lasting antimicrobial effects due to their ability to form a protective layer on surfaces.

Case Study:

A study evaluated the antimicrobial efficacy of surfaces treated with this compound against common pathogens like E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial colonization on treated surfaces compared to untreated controls, highlighting its potential for enhancing hygiene in healthcare settings.

Wirkmechanismus

The mechanism of action of N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea involves its ability to form strong bonds with various substrates through the triethoxysilyl group. The hydrolysis and condensation of the triethoxysilyl group lead to the formation of siloxane networks, which provide stability and durability to the modified surfaces. The long alkyl chain imparts hydrophobic properties, making it useful in applications requiring water repellency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea

- N-Octadecylurea

- 1-[3-(Trimethoxysilyl)propyl]urea

Uniqueness

N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its combination of a long alkyl chain and a triethoxysilyl group. This structure allows it to impart both hydrophobicity and strong bonding capabilities, making it particularly useful in surface modification and material science applications .

Biologische Aktivität

1-Octadecyl-3-(3-triethoxysilylpropyl)urea (CAS No. 106868-86-4) is a silane compound that exhibits unique biological activities due to its structural characteristics. This compound is primarily utilized in surface modification and as a potential agent in biomedical applications. Its biological activity is attributed to its ability to interact with biomolecules and modify surfaces for improved biocompatibility.

Chemical Structure and Properties

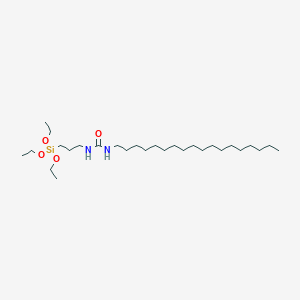

The chemical structure of this compound can be represented as follows:

This compound features a long hydrophobic octadecyl chain, which enhances its interaction with lipid membranes, and a triethoxysilyl group that facilitates covalent bonding to silica surfaces.

This compound exhibits biological activity through several mechanisms:

- Surface Modification : The triethoxysilyl group allows for the formation of stable silane layers on various substrates, enhancing the hydrophobicity and biocompatibility of surfaces. This property is particularly useful in biomedical devices where reduced protein adsorption is desired .

- Cell Interaction : The hydrophobic octadecyl chain promotes interactions with cell membranes, potentially influencing cell adhesion, proliferation, and differentiation. Studies have indicated that such modifications can lead to enhanced cell attachment and growth on treated surfaces .

Case Studies

- Cell Adhesion Studies : In vitro studies demonstrated that surfaces modified with this compound showed increased adhesion of fibroblast cells compared to unmodified surfaces. This suggests its potential application in tissue engineering where cell attachment is crucial .

- Antimicrobial Activity : Some studies indicated that silane-modified surfaces exhibit antimicrobial properties, reducing bacterial colonization. This is particularly relevant in medical implants where biofilm formation can lead to infections .

Data Table: Summary of Biological Activities

Applications in Research and Industry

This compound has significant applications across various fields:

- Biomedical Devices : Used for coating implants to improve biocompatibility and reduce rejection rates.

- Drug Delivery Systems : Its ability to modify surfaces can be utilized for controlled drug release systems.

- Environmental Applications : Potential use in adsorbents for pollutants due to its modified surface properties.

Eigenschaften

IUPAC Name |

1-octadecyl-3-(3-triethoxysilylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-28(31)30-26-24-27-35(32-6-2,33-7-3)34-8-4/h5-27H2,1-4H3,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSZSVPLVNULBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60N2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603708 | |

| Record name | N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106868-86-4 | |

| Record name | N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.